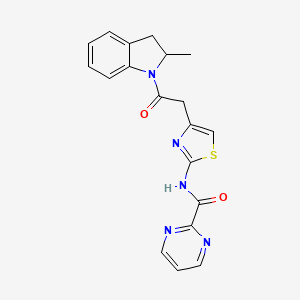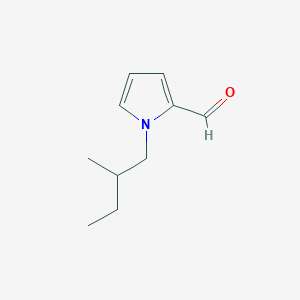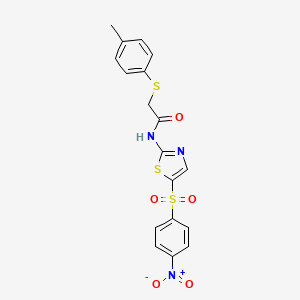
2-amino-N-(2,4-diclorofenil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H14Cl2N2OS and its molecular weight is 341.25. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos anticancerígenos
El andamiaje de 2-aminotiazol, que es parte de este compuesto, se ha identificado como una estructura prometedora en el desarrollo de fármacos anticancerígenos. Ha mostrado una potente y selectiva actividad inhibitoria contra varias líneas celulares de cáncer humano, incluyendo cáncer de mama, leucemia, pulmón, colon, SNC, melanoma, ovario, riñón y próstata . La capacidad de este compuesto para disminuir la resistencia a los medicamentos y reducir los efectos secundarios lo convierte en un foco significativo en la investigación de química medicinal.
Agentes antibacterianos
Se han sintetizado y evaluado derivados de 2-aminotiazol por su actividad antibacteriana. Han demostrado eficacia contra cepas bacterianas como Staphylococcus aureus, Bacillus subtilis, Escherichia coli y Pseudomonas aeruginosa . La presencia de grupos halógenos, como cloro o flúor, en estos compuestos mejora su actividad antibacteriana, convirtiéndolos en posibles candidatos para nuevos fármacos antibacterianos.
Actividad antimicrobiana
Los derivados de 2-aminotiazol poseen propiedades antimicrobianas, que son cruciales en la lucha contra las infecciones microbianas. Su amplio espectro farmacológico les permite ser utilizados en el diseño de compuestos que pueden combatir una variedad de patógenos microbianos .
Propiedades anticonvulsivas
Estos derivados también exhiben actividades anticonvulsivas, lo que podría ser beneficioso en el tratamiento de la epilepsia y otros trastornos convulsivos. El desarrollo de nuevos fármacos anticonvulsivos a partir de este andamiaje es un área de investigación activa .
Aplicaciones antidiabéticas
Los derivados del compuesto han mostrado potencial en el desarrollo de fármacos antidiabéticos. Se pueden utilizar para crear medicamentos que ayudan a controlar los niveles de azúcar en la sangre en pacientes diabéticos .
Efectos antihipertensivos
Los derivados de 2-aminotiazol se han asociado con efectos antihipertensivos, lo que sugiere su uso en el manejo de la presión arterial alta y las condiciones cardiovasculares relacionadas .
Actividad antileishmanial
Estos compuestos se han estudiado por su actividad antileishmanial, que es importante para el tratamiento de la leishmaniasis, una enfermedad causada por parásitos del género Leishmania .
Propiedades antiinflamatorias
Las propiedades antiinflamatorias de los derivados de 2-aminotiazol los convierten en candidatos para el desarrollo de nuevos fármacos antiinflamatorios. Podrían utilizarse para tratar diversas afecciones inflamatorias, como la artritis .
Propiedades
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-8-5-6-11(10(17)7-8)19-15(20)13-9-3-1-2-4-12(9)21-14(13)18/h5-7H,1-4,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBHUVBNOLCBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2595044.png)




![2-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2595054.png)
![2-Chloro-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-4-yl]acetamide](/img/structure/B2595056.png)
![Allyl 2-(butylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2595058.png)
![ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B2595059.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2595061.png)
![3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile](/img/structure/B2595062.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2595065.png)
![4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2595066.png)
![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2595067.png)
